molecular formula C19H19N3O3 B3012844 1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one CAS No. 433320-38-8

1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one

Cat. No.: B3012844
CAS No.: 433320-38-8
M. Wt: 337.379
InChI Key: XLDLYOIHUDRJOB-UHFFFAOYSA-N
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Description

“1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one” is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl group, a nitro group, and a phenethylamino group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the quinoline ring.

    Alkylation: Addition of the ethyl group to the nitrogen atom.

    Amination: Introduction of the phenethylamino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The phenethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Quinoline Derivatives: Formed by substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one” would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The nitro group may play a role in redox reactions, while the phenethylamino group can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-nitroquinolin-2(1H)-one: Lacks the phenethylamino group.

    4-(phenethylamino)quinolin-2(1H)-one: Lacks the nitro and ethyl groups.

    1-ethyl-4-(phenethylamino)quinolin-2(1H)-one: Lacks the nitro group.

Uniqueness

“1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one” is unique due to the combination of the ethyl, nitro, and phenethylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-ethyl-3-nitro-4-(2-phenylethylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-21-16-11-7-6-10-15(16)17(18(19(21)23)22(24)25)20-13-12-14-8-4-3-5-9-14/h3-11,20H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDLYOIHUDRJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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